molecular formula C24H18N2O3S2 B12138157 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12138157
M. Wt: 446.5 g/mol
InChI Key: UGRMMBSACGWDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: 1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione and 2-thiophenecarboxaldehyde.
  • Conditions: Stirring in the presence of a base.
  • Product: (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene moieties. The final step often involves the formation of the hydroxy group and the methylidene linkage.

  • Step 1: Synthesis of Pyrrolidine-2,3-dione Core

    • Reactants: 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.
    • Conditions: Reflux in ethanol.
    • Product: 5-(4-methylphenyl)pyrrolidine-2,3-dione.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The methylidene linkage can be reduced to form a saturated compound.

    Substitution: The thiophene and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of substituted thiophene or benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)-5-(phenyl)pyrrolidine-2,3-dione: Lacks the methyl groups on the benzothiazole and phenyl rings.

    (4E)-4-[hydroxy(furan-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of both the thiophene and benzothiazole moieties, along with the specific substitution pattern, makes (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N2O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O3S2/c1-13-5-8-15(9-6-13)20-19(21(27)17-4-3-11-30-17)22(28)23(29)26(20)24-25-16-10-7-14(2)12-18(16)31-24/h3-12,20,28H,1-2H3

InChI Key

UGRMMBSACGWDRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.